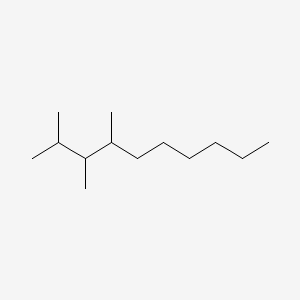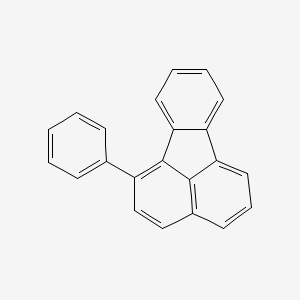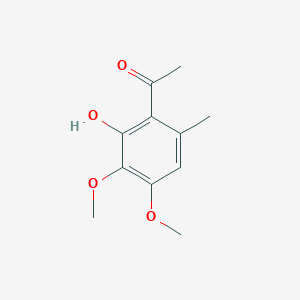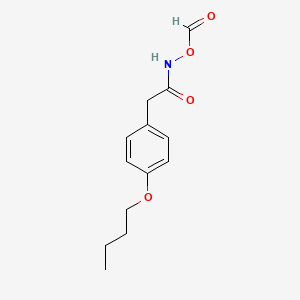
1-Oxa-3-aza-2-silacyclopentan-5-one, 4-ethyl-2,2,3-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-3-aza-2-silacyclopentan-5-one, 4-ethyl-2,2,3-triphenyl- is a complex organic compound with the molecular formula C22H21NO2Si and a molar mass of 359.49 g/mol . This compound is notable for its unique structure, which includes a silicon atom integrated into a heterocyclic ring, making it a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
The synthesis of 1-Oxa-3-aza-2-silacyclopentan-5-one, 4-ethyl-2,2,3-triphenyl- typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the core heterocyclic ring, followed by the introduction of the ethyl and triphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1-Oxa-3-aza-2-silacyclopentan-5-one, 4-ethyl-2,2,3-triphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Oxa-3-aza-2-silacyclopentan-5-one, 4-ethyl-2,2,3-triphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Oxa-3-aza-2-silacyclopentan-5-one, 4-ethyl-2,2,3-triphenyl- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Oxa-3-aza-2-silacyclopentan-5-one, 4-ethyl-2,2,3-triphenyl- can be compared with other similar compounds, such as:
- 1-Oxa-3-aza-2-silacyclopentan-5-one, 4-methyl-2,2,3-triphenyl-
- 1-Oxa-3-aza-2-silacyclopentan-5-one, 4-ethyl-2,2,3-diphenyl- These compounds share a similar core structure but differ in the substituents attached to the heterocyclic ring. The unique combination of substituents in 1-Oxa-3-aza-2-silacyclopentan-5-one, 4-ethyl-2,2,3-triphenyl- gives it distinct chemical and physical properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C22H21NO2Si |
|---|---|
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
4-ethyl-2,2,3-triphenyl-1,3,2-oxazasilolidin-5-one |
InChI |
InChI=1S/C22H21NO2Si/c1-2-21-22(24)25-26(19-14-8-4-9-15-19,20-16-10-5-11-17-20)23(21)18-12-6-3-7-13-18/h3-17,21H,2H2,1H3 |
InChI-Schlüssel |
MOLCMQWEFWGJPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)O[Si](N1C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


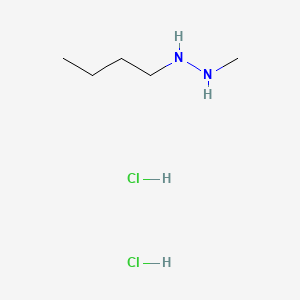
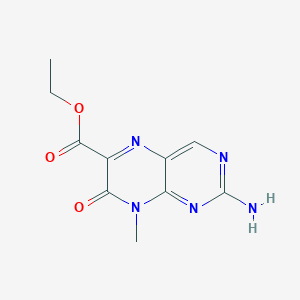
![5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)](/img/structure/B13794482.png)
![6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane](/img/structure/B13794487.png)
![1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13794489.png)
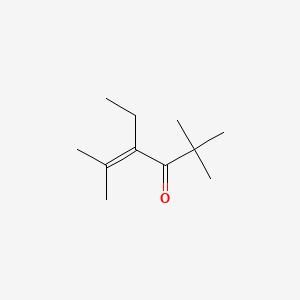
![2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide](/img/structure/B13794501.png)
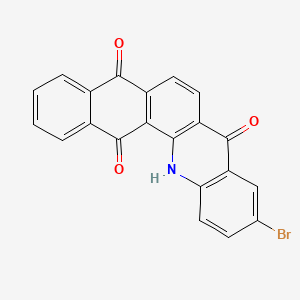
![2,4,6-Triazabicyclo[3.2.1]oct-2-ene-7-carboxylicacid,3-amino-,endo-(9CI)](/img/structure/B13794519.png)
